molecular formula C9H12BrN3 B1273595 5-Bromo-2-(piperidin-1-yl)pyrimidine CAS No. 57356-64-6

5-Bromo-2-(piperidin-1-yl)pyrimidine

Cat. No.: B1273595
CAS No.: 57356-64-6
M. Wt: 242.12 g/mol
InChI Key: OSEFZQJCFCWHKB-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)pyrimidine is an organic compound with the molecular formula C₉H₁₂BrN₃. It is a heterocyclic compound that contains both a bromine atom and a piperidine ring attached to a pyrimidine core. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(piperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of proteins, which is a key regulatory mechanism in cell signaling. Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence cellular processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are important for understanding how this compound reaches its target sites and exerts its effects. Additionally, the distribution of the compound within different tissues can affect its overall activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how this compound interacts with its target biomolecules and exerts its effects. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 2-(piperidin-1-yl)pyrimidine derivative, while a Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-target interaction .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFZQJCFCWHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394312
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-64-6
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57356-64-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Piperidine (5.1 ml, 51.6 mmol) was added to a stirred solution of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol) and triethylamine (9.0 ml, 64.5 mmol) in toluene (30 ml). After stirring at room temperature for 24 hours the reaction mixture was diluted with ethyl acetate and washed with 2N hydrochloric acid, brine and dried (magnesium sulfate). The organic layer was filtered, concentrated in vacuo and the resulting residue was purified by column chromatography eluting with ethyl acetate to afford the title compound (D32).
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Synthesis routes and methods II

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and piperidine by the method of Example 44 (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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